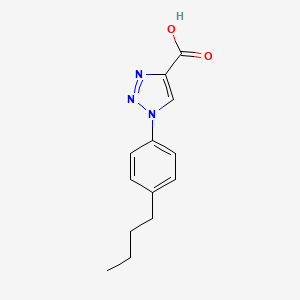![molecular formula C12H14F3NO B1517864 5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 1099679-67-0](/img/structure/B1517864.png)
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine
説明
“5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine” is a chemical compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 . It is also known by its synonyms “this compound” and "Morpholine, 5-methyl-2-[3-(trifluoromethyl)phenyl]-" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C12H14F3NO/c1-8-7-17-11(6-16-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Neurokinin-1 Receptor Antagonism
5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine and its derivatives have been explored for their potential in neurokinin-1 (NK-1) receptor antagonism. Such compounds have shown efficacy in pre-clinical models relevant to clinical outcomes in conditions like emesis and depression, indicating their role in modulating neurotransmitter systems involved in these disorders. For instance, a water-soluble NK-1 receptor antagonist demonstrated high affinity and long-acting properties in central nervous system applications, with significant potential for oral and intravenous clinical administration (Harrison et al., 2001).
Anticancer Properties
The structural elements of this compound are also found in compounds with anticancer properties. For example, certain platinum(II) complexes incorporating methylated derivatives of phenanthroline, which shares a similar structural motif, have shown significant cytotoxic activities against certain cancer cell lines. This suggests the potential utility of such morpholine derivatives in the development of novel anticancer agents (Brodie et al., 2004).
Antimicrobial Activities
Morpholine derivatives, including those with structural similarities to this compound, have been synthesized and evaluated for their antimicrobial properties. For instance, Mannich bases of 4-thiazolidinones containing morpholine groups have shown activity against various bacterial strains, highlighting the potential of such structures in the development of new antimicrobial agents (Kocabalkanli et al., 2001).
Fluorescence Properties and Probes
Certain derivatives of this compound have been studied for their fluorescence properties, making them potential candidates for use as fluorescent probes in biochemical and medical research. The influence of morpholine and other substituents on the fluorescence spectra of these compounds can provide valuable tools for biological imaging and diagnostics (Hepworth et al., 1993).
Safety and Hazards
The safety information for “5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine” indicates that it is hazardous. It has the signal word “Danger” and is associated with hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound is toxic if swallowed or inhaled, harmful in contact with skin, and can cause skin and eye irritation.
作用機序
Target of Action
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R’, where R,R’= benzene . Compounds in this class often bind with high affinity to multiple receptors .
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Benzanilides and similar compounds often have diverse biological activities and can affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Benzanilides and similar compounds can have a wide range of effects depending on their specific structures and targets .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For example, the compound is recommended to be stored at room temperature .
特性
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c1-8-7-17-11(6-16-8)9-3-2-4-10(5-9)12(13,14)15/h2-5,8,11,16H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPNZKDCPIULKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



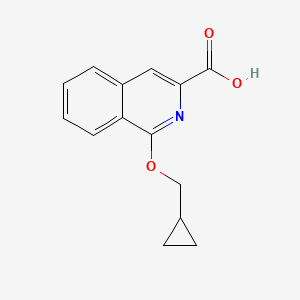
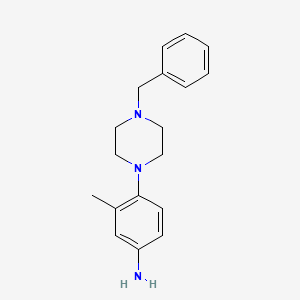
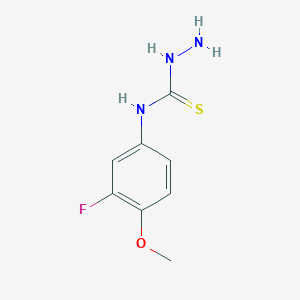


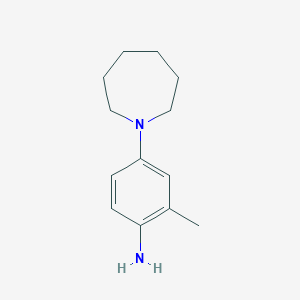
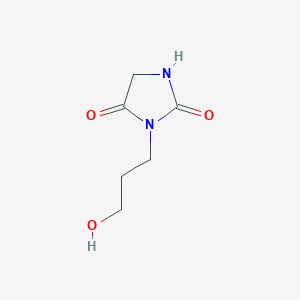
![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)
![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)
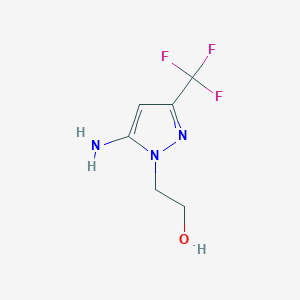
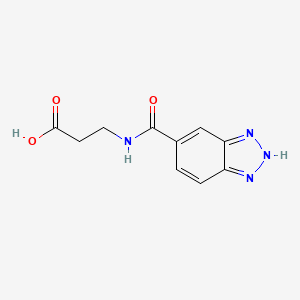
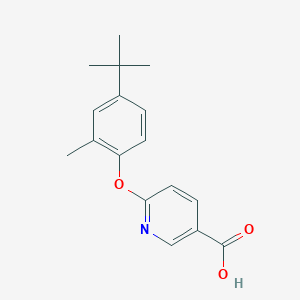
![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)
